molecular formula C9H15O3P B13511068 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylicacid

6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylicacid

Cat. No.: B13511068
M. Wt: 202.19 g/mol
InChI Key: PVDOIWMPIFRBOT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is unique due to its combination of a dimethylphosphoryl group and a carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse research applications.

Biological Activity

6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula for 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is C₉H₁₃O₄P. It features a cyclohexene ring substituted with a dimethylphosphoryl group and a carboxylic acid functional group, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dimethylphosphoryl moiety is particularly noteworthy for its role in modulating enzyme activity, potentially affecting cellular signaling pathways.

Enzyme Inhibition

A study demonstrated that derivatives of dimethylphosphoryl compounds exhibited notable inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. Table 1 summarizes the inhibitory activities of various derivatives:

CompoundInhibition Percentage (10 µM)
6a32.02%
6b18.88%
6c23.88%
6i52.31%
12c56.45%

The compound 6i with a 4-methylphenyl group showed the highest NA inhibitory activity at 52.31%, indicating that structural modifications can significantly enhance biological efficacy .

Biological Activity in Cancer Research

Recent investigations have explored the potential of similar compounds in cancer therapy. For instance, studies have shown that certain derivatives can inhibit pancreatic cancer cell growth by activating natural killer (NK) cells both in vitro and in vivo, demonstrating their immunomodulatory effects .

Case Studies

  • Pancreatic Cancer Treatment : A study published in the Journal of Bacteriology highlighted the effects of related compounds on pancreatic cancer cells, where they were found to enhance NK cell activity significantly, leading to reduced tumor growth .
  • Neuraminidase Inhibition : Another research effort focused on the structure-activity relationship (SAR) of various derivatives, revealing that modifications to the phenyl ring could enhance NA inhibition, suggesting potential applications in antiviral therapies .

Properties

Molecular Formula

C9H15O3P

Molecular Weight

202.19 g/mol

IUPAC Name

6-dimethylphosphorylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C9H15O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h5,8H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

PVDOIWMPIFRBOT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CCCC=C1C(=O)O

Origin of Product

United States

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